4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4,4-dinitro-1-phenylbutan-1-one
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Overview
Description
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4,4-dinitro-1-phenylbutan-1-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with methoxy groups and a phenylbutanone moiety with nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4,4-dinitro-1-phenylbutan-1-one typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the methoxy groups. The phenylbutanone moiety is then attached through a series of reactions involving nitration and condensation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4,4-dinitro-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The methoxy groups on the triazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of triazine derivatives with different substituents.
Scientific Research Applications
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4,4-dinitro-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4,4-dinitro-1-phenylbutan-1-one involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazine ring can also participate in binding interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative used in peptide coupling reactions.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling reagent in organic synthesis.
Uniqueness
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4,4-dinitro-1-phenylbutan-1-one is unique due to the presence of both nitro groups and a phenylbutanone moiety, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
918652-08-1 |
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Molecular Formula |
C15H15N5O7 |
Molecular Weight |
377.31 g/mol |
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4,4-dinitro-1-phenylbutan-1-one |
InChI |
InChI=1S/C15H15N5O7/c1-26-13-16-12(17-14(18-13)27-2)15(19(22)23,20(24)25)9-8-11(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
FMBUDZVKMIMPEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)C(CCC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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